4-((4-Hydroxybenzyl)amino)phenol
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-8,14-16H,9H2 |
InChI Key |
FDPUCXYAONEARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation
Reaction Between 4-Hydroxybenzaldehyde and 4-Aminophenol
The most widely reported method involves the condensation of 4-hydroxybenzaldehyde and 4-aminophenol under acidic conditions to form the Schiff base intermediate, 4-((4-hydroxybenzylidene)amino)phenol (Fig. 1). Subsequent reduction of the imine bond yields the target amine.
Procedure (,,):
- Reagents : Equimolar 4-hydroxybenzaldehyde and 4-aminophenol.
- Solvent : Ethanol or benzene.
- Catalyst : Glacial acetic acid (2–3 drops) or Dean-Stark apparatus for azeotropic water removal.
- Conditions : Reflux at 78–80°C for 6–12 hours.
- Workup : Filtration, recrystallization from hot ethanol or benzene.
Key Findings:
- Yield : ~77–90% for the Schiff base intermediate ().
- Purity : Confirmed via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (δ 8.5 ppm for imine proton) (,).
Table 1. Comparative Analysis of Schiff Base Synthesis
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | Glacial acetic acid | 78 | 6 | 77 | |
| Benzene | Dean-Stark | 80 | 12 | 90 |
Nucleophilic Substitution
Reaction of 4-(Bromomethyl)phenol with 4-Aminophenol
This method avoids imine intermediates, directly forming the C-N bond via nucleophilic substitution.
Procedure ():
- Reagents : 4-(Bromomethyl)phenol and 4-aminophenol (1:1 molar ratio).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Triethylamine (2 eq.) to scavenge HBr.
- Conditions : Stirring at 60°C for 8–12 hours.
- Workup : Extraction with ethyl acetate, column chromatography.
Key Findings:
- Yield : ~65–75% (estimated from analogous reactions in).
- Mechanism : SN2 displacement of bromide by the amine group.
Table 2. Nucleophilic Substitution Optimization
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Et₃N | 60 | 8 | 70 |
| Acetonitrile | K₂CO₃ | 50 | 12 | 65 |
Alternative and Emerging Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxybenzyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-((4-Hydroxybenzyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxybenzyl)amino)phenol involves its interaction with the DNA-binding domain of the p53 protein. This interaction restores the function of mutated p53 to that of the wild-type protein, leading to the activation of transcriptional activity and induction of apoptosis in cancer cells . The hydroxyl groups of the compound play a crucial role in this binding process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, functional, and biological differences between 4-((4-Hydroxybenzyl)amino)phenol and its analogs:
Key Observations:
Structural Isomerism: The position of the benzylamino group significantly impacts bioactivity. For example, HBAP (ortho-substituted) exhibits anticancer activity by restoring p53 function , whereas the para-substituted 4-((4-Hydroxybenzyl)amino)phenol lacks direct biological data but may serve as a precursor for bioactive analogs.
Functional Group Influence: Alcohols (e.g., 4-hydroxybenzyl alcohol): Primarily intermediates in biodegradation . Ethers (e.g., bis(4-hydroxybenzyl)ether): Exhibit neuroprotection via antioxidant mechanisms . Bibenzyls (e.g., 2,4-bis(4-hydroxybenzyl)phenol): Found in Gastrodia elata, these compounds protect against oxidative neuronal damage .
Biological Source Specificity: Many analogs (e.g., HBAP, bibenzyls) are derived from medicinal plants like Gastrodia elata, highlighting their natural product origins and ethnopharmacological relevance .
Biological Activity
4-((4-Hydroxybenzyl)amino)phenol, also known as a derivative of aminophenol, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Molecular Structure:
- Molecular Formula: C13H13N1O2
- Molecular Weight: 219.25 g/mol
- IUPAC Name: 4-((4-Hydroxybenzyl)amino)phenol
1. Antioxidant Activity
Research indicates that 4-((4-Hydroxybenzyl)amino)phenol exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Mechanism: The antioxidant activity is attributed to the presence of hydroxyl groups in the phenolic structure, which can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
2. Antimicrobial Activity
Studies have shown that this compound possesses broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibitory effect |
| Candida albicans | Effective against fungal growth |
The minimum inhibitory concentration (MIC) values suggest that the compound could be a potential candidate for developing new antimicrobial agents.
3. Antidiabetic Effects
Recent investigations into the antidiabetic potential of 4-((4-Hydroxybenzyl)amino)phenol have revealed its ability to inhibit key enzymes involved in carbohydrate metabolism.
- α-Amylase Inhibition: The compound showed a significant inhibition rate of approximately 93.2% at optimal concentrations.
- α-Glucosidase Inhibition: A notable inhibition rate of around 73.7% was recorded, indicating its potential use in managing postprandial hyperglycemia.
Case Studies and Research Findings
Several studies have explored the biological activities of 4-((4-Hydroxybenzyl)amino)phenol:
- Antioxidant Study: A study published in Molecules demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its therapeutic potential in conditions like diabetes and cardiovascular diseases .
- Antimicrobial Evaluation: Another research article highlighted the compound's efficacy against multiple bacterial strains, providing evidence for its use as a natural preservative in food industries .
- Antidiabetic Research: In a comprehensive study focusing on glucose metabolism, the compound was shown to significantly lower blood glucose levels in diabetic animal models, supporting its use as a dietary supplement for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
